N'-(2-nitrobenzylidene)heptanohydrazide

Descripción

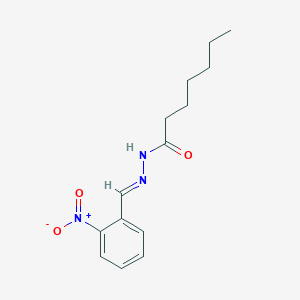

N'-(2-Nitrobenzylidene)heptanohydrazide is a Schiff base compound synthesized via the condensation of 2-nitrobenzaldehyde with heptanohydrazide under reflux conditions. For example, N'-(2-nitrobenzylidene)-2-phenylacetohydrazide (C₁₅H₁₃N₃O₃) crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell dimensions a = 8.6321 Å, b = 12.120 Å, and c = 13.540 Å . The crystal packing of such compounds often involves intermolecular N–H···O hydrogen bonds, forming 1D chains along specific crystallographic axes . The nitro group at the ortho-position enhances electronic conjugation, influencing reactivity and applications in materials science and sensing .

Propiedades

Fórmula molecular |

C14H19N3O3 |

|---|---|

Peso molecular |

277.32 g/mol |

Nombre IUPAC |

N-[(E)-(2-nitrophenyl)methylideneamino]heptanamide |

InChI |

InChI=1S/C14H19N3O3/c1-2-3-4-5-10-14(18)16-15-11-12-8-6-7-9-13(12)17(19)20/h6-9,11H,2-5,10H2,1H3,(H,16,18)/b15-11+ |

Clave InChI |

UCTLCTOYUIFYLI-RVDMUPIBSA-N |

SMILES |

CCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |

SMILES isomérico |

CCCCCCC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-] |

SMILES canónico |

CCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Alkyl vs. Aryl Chains: Heptanohydrazide's alkyl chain may increase hydrophobicity compared to phenyl or sulfonyl analogs, affecting solubility and biological activity .

- Electron-Withdrawing Groups : The nitro group in all analogs enhances electrophilicity, while hydroxy or methoxy substituents introduce hydrogen-bonding capabilities .

Physical and Chemical Properties

Table 2: Physicochemical Properties

Key Observations :

Table 3: Functional Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.